N~1~,N~1~,N~6~,N~6~-Tetramethyl-N~1~,N~6~-dioctylhexane-1,6-bis(aminium) dibromide
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Overview
Description
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium is a quaternary ammonium compound known for its unique structural properties and applications in various fields. This compound is characterized by its two long octyl chains and four methyl groups attached to the nitrogen atoms, making it a versatile molecule in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium typically involves the reaction of N,N,N’,N’-tetramethyl-1,6-hexanediamine with octyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives .
Scientific Research Applications
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity and function. This property is particularly useful in its antimicrobial activity, where it can cause cell lysis and death in microbial cells .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A structurally similar compound with shorter alkyl chains.
Hexamethylenebis(dimethylamine): Another related compound with different alkyl chain lengths and functional groups.
Uniqueness
N1,N1,N6,N6-tetramethyl-N1,N6-dioctylhexane-1,6-diaminium stands out due to its longer octyl chains, which enhance its amphiphilic properties and make it more effective in applications requiring strong interactions with lipid bilayers or hydrophobic environments. This unique structure also contributes to its higher efficacy as a phase transfer catalyst and antimicrobial agent.
Properties
CAS No. |
15590-94-0 |
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Molecular Formula |
C26H58Br2N2 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
6-[dimethyl(octyl)azaniumyl]hexyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-9-11-13-15-19-23-27(3,4)25-21-17-18-22-26-28(5,6)24-20-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QCRBRNLZCSIHJK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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